3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: Comprehensive Physicochemical Profiling and Synthetic Methodologies
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In modern targeted drug discovery, the design of kinase inhibitors and GPCR modulators heavily relies on functionalized aniline building blocks. 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (also known as 3-methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline) is a highly specialized, bi-functional intermediate.
This compound features two critical domains:
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The Aniline Moiety: Provides a highly nucleophilic handle, ideal for SNAr reactions with heteroaryl halides (e.g., pyrimidines or quinolines) or Buchwald-Hartwig cross-couplings.
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The Tetrahydropyran (THP) Ether: Acts as a sterically bulky, lipophilic appendage. In medicinal chemistry, replacing a simple methoxy group with a THP-ether can significantly alter the topological polar surface area (tPSA) and improve metabolic stability by sterically shielding the ether linkage from CYP450-mediated O-dealkylation [1].
While this specific 3-methyl regioisomer is typically synthesized on-demand as a proprietary intermediate and lacks a universally registered public CAS number, its structural analog, the 2-methyl regioisomer, is well-documented () [2].
Physicochemical Properties & Structural Data
Understanding the physical properties of this building block is essential for predicting its behavior in downstream synthetic steps, particularly regarding solubility and purification. The table below synthesizes the calculated and empirical data for this compound class.
| Property | Value | Scientific Implication |
| Molecular Formula | C13H19NO2 | Defines stoichiometry for coupling reactions. |
| Molecular Weight | 221.30 g/mol | Optimal low-MW fragment for Lipinski-compliant drug design. |
| Exact Mass [M+H]⁺ | 222.1489 Da | Critical for LC-MS in-process validation. |
| LogP (Predicted) | ~2.5 | Indicates moderate lipophilicity; soluble in DCM, EtOAc, and EtOH. |
| pKa (Conjugate Acid) | ~4.8 | The 3-methyl group slightly increases basicity via inductive effects compared to unsubstituted aniline [1]. |
| Physical State | Viscous liquid or low-melting solid | Requires storage under inert gas (Ar/N₂) at 2–8°C to prevent oxidation. |
Synthetic Methodology & Causality
The synthesis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine must be carefully designed to accommodate the chemical sensitivities of its functional groups.
The Synthetic Logic
The most robust route begins with 3-methyl-4-nitrophenol . The synthesis is a two-step process:
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O-Alkylation: The phenol is alkylated using 2-(bromomethyl)tetrahydro-2H-pyran. We utilize K2CO3 in DMF. Causality: K2CO3 is a mild base that efficiently deprotonates the phenol without causing unwanted side reactions, while the polar aprotic solvent (DMF) accelerates the SN2 displacement.
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Nitro Reduction: The intermediate must be reduced to the target aniline. Causality: THP ethers are notoriously acid-labile [3]. Standard industrial reductions using SnCl2/HCl or Fe/HCl will rapidly cleave the THP group, reverting the molecule to a phenol. Therefore, we must employ catalytic hydrogenation (Pd/C, H2) in a neutral solvent (ethanol) to strictly preserve the THP-ether linkage [4].
Synthetic pathway for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine.
Self-Validating Experimental Protocol: Nitro Reduction
To ensure scientific integrity and reproducibility, the following protocol details the critical, acid-free reduction step. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify success before proceeding.
Materials Required:
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3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-nitrobenzene (1.0 eq, 10 mmol)
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10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
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Absolute Ethanol (50 mL)
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Hydrogen gas (H2) balloon or Parr shaker
Step-by-Step Methodology:
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Preparation: In a flame-dried 250 mL round-bottom flask, dissolve the nitro intermediate (10 mmol) in 50 mL of absolute ethanol.
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Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C is highly pyrophoric. Add it slowly under a gentle stream of Argon to prevent solvent ignition.
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Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H2 gas via a balloon.
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Reaction Execution: Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours.
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In-Process Control (IPC) Validation:
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TLC Check: Elute an aliquot in 30% EtOAc/Hexanes. The starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot (amine).
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LC-MS Check: Confirm the disappearance of the nitro mass and the appearance of the product peak at m/z 222.1 [M+H]⁺ .
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Workup & Isolation: Once validated, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline. Purify via flash column chromatography (if necessary) using a gradient of DCM/MeOH to yield the pure product as a viscous liquid.
Applications in Targeted Drug Discovery
Once synthesized, this aniline serves as a premium nucleophile. In the development of targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK) inhibitors, the aniline nitrogen undergoes Nucleophilic Aromatic Substitution (SNAr) with electrophilic heteroaryl chlorides.
Integration of the aniline building block into targeted kinase inhibitor workflows.
The inclusion of the THP-methoxy group at the para-position relative to the amine ensures that the resulting drug candidate projects this bulky, oxygen-rich moiety into the solvent-exposed region of the kinase ATP-binding pocket, often enhancing aqueous solubility without sacrificing target affinity.
References
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National Center for Biotechnology Information. "2-Methoxyaniline" PubChem Compound Summary for CID 7000. Retrieved March 17, 2026. [Link]
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Organic Chemistry Portal. "Tetrahydropyranyl (THP) Ethers - Protection and Deprotection". Organic-Chemistry.org. Retrieved March 17, 2026.[Link]
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Organic Chemistry Portal. "Reduction of Nitro Compounds". Organic-Chemistry.org. Retrieved March 17, 2026.[Link]
